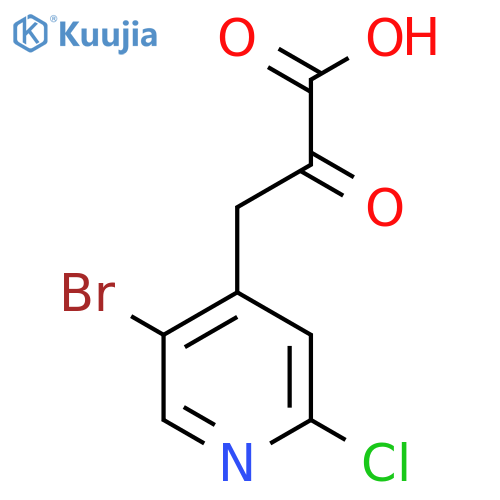

Cas no 2228882-89-9 (3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid)

2228882-89-9 structure

商品名:3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid

- 2228882-89-9

- EN300-1908522

-

- インチ: 1S/C8H5BrClNO3/c9-5-3-11-7(10)2-4(5)1-6(12)8(13)14/h2-3H,1H2,(H,13,14)

- InChIKey: GHJJIHFRJYRDAD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(=CC=1CC(C(=O)O)=O)Cl

計算された属性

- せいみつぶんしりょう: 276.91413g/mol

- どういたいしつりょう: 276.91413g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 67.3Ų

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908522-2.5g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 2.5g |

$2127.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-10.0g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1908522-0.1g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 0.1g |

$956.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-0.25g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 0.25g |

$999.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-0.5g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 0.5g |

$1043.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-0.05g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 0.05g |

$912.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-5.0g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1908522-5g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 5g |

$3147.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-10g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 10g |

$4667.0 | 2023-09-18 | ||

| Enamine | EN300-1908522-1.0g |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |

2228882-89-9 | 1g |

$1086.0 | 2023-06-02 |

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2228882-89-9 (3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬